molecular formula C19H29ClN5O9P B8175925 OP-5244

OP-5244

Cat. No.: B8175925
M. Wt: 537.9 g/mol
InChI Key: BQCRMLSBGAKPFW-RTPDKIPNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

OP-5244 is a potent and orally active inhibitor of the enzyme CD73, also known as 5’-nucleotidase. CD73 is a surface enzyme that converts adenosine monophosphate to adenosine, which plays a crucial role in immunosuppression. By inhibiting CD73, this compound blocks the production of adenosine, thereby reversing immunosuppression. This compound has shown significant potential in cancer research due to its ability to enhance anti-tumor immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of OP-5244 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route is proprietary, but it generally involves the use of advanced organic synthesis techniques such as nucleophilic substitution, condensation reactions, and purification steps like high-performance liquid chromatography .

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactions, ensuring the purity of intermediates, and employing efficient purification techniques to obtain the final product with high purity. The use of automated reactors and continuous flow chemistry could enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: OP-5244 primarily undergoes reactions related to its role as a CD73 inhibitor. These include:

Common Reagents and Conditions:

Major Products: The major product of the reaction involving this compound is the inhibition of adenosine production, which leads to enhanced immune responses and potential anti-tumor effects .

Mechanism of Action

OP-5244 exerts its effects by inhibiting the enzyme CD73. CD73 is responsible for converting adenosine monophosphate to adenosine, which has immunosuppressive properties. By blocking this conversion, this compound reduces the levels of adenosine, thereby reversing immunosuppression. This leads to enhanced activation and proliferation of CD8+ T cells, which are crucial for anti-tumor immune responses .

Properties

IUPAC Name

[(2R)-2-[[(2R,3S,4R,5R)-5-[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy]-1-hydroxy-3-methoxypropan-2-yl]phosphonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29ClN5O9P/c1-32-9-19(8-26,35(29,30)31)33-7-12-13(27)14(28)17(34-12)25-16-11(6-21-25)15(23-18(20)24-16)22-10-4-2-3-5-10/h6,10,12-14,17,26-28H,2-5,7-9H2,1H3,(H,22,23,24)(H2,29,30,31)/t12-,13-,14-,17-,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCRMLSBGAKPFW-RTPDKIPNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CO)(OCC1C(C(C(O1)N2C3=NC(=NC(=C3C=N2)NC4CCCC4)Cl)O)O)P(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@](CO)(OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=NC(=NC(=C3C=N2)NC4CCCC4)Cl)O)O)P(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29ClN5O9P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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